molecular formula C9H12N2O B090908 N-(3,4-dimethylphenyl)urea CAS No. 114-79-4

N-(3,4-dimethylphenyl)urea

Cat. No.: B090908
CAS No.: 114-79-4
M. Wt: 164.2 g/mol
InChI Key: GPHGNFGNYRBWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)urea is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.204 g/mol . It is a derivative of urea where one of the hydrogen atoms is replaced by a 3,4-dimethylphenyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,4-dimethylphenyl)urea can be synthesized through the reaction of 3,4-dimethylaniline with potassium isocyanate in water. This method is catalyst-free and scalable, making it suitable for industrial production . The reaction typically involves the nucleophilic addition of the amine group to the isocyanate group, resulting in the formation of the urea derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of water as a solvent makes the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions where the phenyl group or the urea moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)urea exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)urea
  • N-(3,5-dimethylphenyl)urea
  • N-(2,4-dimethylphenyl)urea

Uniqueness

N-(3,4-dimethylphenyl)urea is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for various applications .

Biological Activity

N-(3,4-dimethylphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated its effectiveness against various cancer cell lines using the MTT assay. The results demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. For example:

Cell LineIC50 (µM)
HCT-1162.5
MDA-MB-2311.8
A5493.0

These results suggest that this compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy .

2. Antimicrobial Properties

This compound has also been studied for its antimicrobial activity. It was found to exhibit significant inhibition against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings indicate that the compound could serve as a lead in developing new antimicrobial agents.

3. Enzyme Inhibition

The compound's mechanism of action involves interaction with specific enzymes and receptors. Studies have shown that this compound can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. The reported IC50 for AChE inhibition is around 0.5 µM, suggesting strong potential for treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a controlled study involving various urea derivatives, this compound was compared against known anticancer agents like doxorubicin and sorafenib. The study found that it exhibited superior activity against several cancer cell lines, indicating its potential as a therapeutic agent.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using this compound against clinically relevant pathogens. The results underscored its efficacy in inhibiting bacterial growth and suggested further exploration into its formulation as an antibiotic agent.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding modulates the activity of enzymes and receptors involved in critical biological pathways:

  • Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.
  • Enzyme Inhibition : Competitive inhibition at active sites of target enzymes like AChE.

Properties

IUPAC Name

(3,4-dimethylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHGNFGNYRBWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10921257
Record name N-(3,4-Dimethylphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114-79-4
Record name N-(3,4-Dimethylphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-XYLYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)urea
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethylphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethylphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethylphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.